molecular formula C17H25N5O2 B4576173 2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

Cat. No.: B4576173
M. Wt: 331.4 g/mol
InChI Key: MYGYVQVCVGNTGK-UHFFFAOYSA-N
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Description

2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.20082506 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis of novel compounds with structural similarities to the specified chemical, demonstrating significant antimicrobial activities. For instance, derivatives of benzimidazole, benzoxazole, and benzothiazole have been synthesized and shown to exhibit broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2014). Additionally, 1,2,4-triazole derivatives have demonstrated good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Synthetic Methodology

In synthetic chemistry, research has focused on efficient methods for synthesizing key intermediates and final compounds. For example, an efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, was reported, involving a novel crystallization-induced asymmetric transformation (Brands et al., 2003). Another study described the synthesis of 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole and its application in the alkylation of pyrrolidine and morpholine with alcohols, showcasing excellent activity in this reaction (Ulu et al., 2017).

Pharmacological Potential

Several studies have explored the potential pharmacological applications of compounds structurally related to the specified chemical. Research on benzimidazole derivatives has revealed their in vitro antiproliferative activity against various cancer cell lines, highlighting their potential as therapeutic agents (Nowicka et al., 2015). Additionally, the synthesis and neurotropic properties of benzimidazole and benzothiazole derivatives have been investigated, indicating their potential in drug development (Bakhareva et al., 1996).

Properties

IUPAC Name

2-[1-(2-morpholin-4-ylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c23-10-7-20-13-21(6-5-19-8-11-24-12-9-19)17-18-15-3-1-2-4-16(15)22(17)14-20/h1-4,23H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGYVQVCVGNTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CN(CN3C2=NC4=CC=CC=C43)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 3
2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Reactant of Route 6
2-[1-[2-(4-morpholinyl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol

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